1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)-
Description
Nomenclature and Structural Identity
The systematic IUPAC name tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (9S) reflects its core bicyclic framework and functional groups. The spiro[4.4]nonane system consists of two fused rings—a tetrahydrofuran (1-oxa) and a piperidine (7-aza)—connected at a single spiro carbon atom. The tert-butyl ester group at position 7 and the amino group at position 3 (equivalent to position 9 in alternative numbering systems) complete the substitution pattern.
The molecular formula $$ \text{C}{12}\text{H}{22}\text{N}2\text{O}3 $$ corresponds to a molecular weight of 242.32 g/mol, as confirmed by high-resolution mass spectrometry. Key structural features include:
| Property | Value |
|---|---|
| CAS Registry Number | 1263177-22-5 |
| Molecular Weight | 242.32 g/mol |
| SMILES Notation | CC(C)(C)OC(=O)N1CCC2(C1)CC(CO2)N |
| Chiral Center Configuration | (9S) |
The bicyclic scaffold imposes significant steric constraints, as evidenced by X-ray crystallography data from related spiro[4.4]nonane derivatives. The 1-oxa-7-aza arrangement creates a rigid, three-dimensional structure that influences both physicochemical properties and biological interactions.
Historical Context in Spirocyclic Compound Research
Spirocyclic architectures emerged as privileged structures in medicinal chemistry following seminal work on rifamycin antibiotics in the 1970s. The specific 1-oxa-7-azaspiro[4.4]nonane system first appeared in patent literature circa 2012, with early derivatives focusing on protease inhibition. A 2024 synthesis report detailed improved routes to tert-butyl-protected variants using tandem cyclization strategies, enabling gram-scale production.
Key milestones in the development of this structural class include:
- 2015 : Discovery of spiro[4.4]nonane-based kinase inhibitors with enhanced selectivity profiles compared to monocyclic analogs
- 2020 : Application of asymmetric catalysis to access enantiomerically pure (9S) configurations
- 2023 : Computational studies demonstrating the scaffold's compatibility with fragment-based drug design
The incorporation of tert-butyl carbamate protection, as seen in this compound, became widespread after 2015 to improve solubility and facilitate purification during multi-step syntheses.
Significance of Stereochemical Configuration (9S)
The (9S) stereochemical designation specifies the absolute configuration at the spiro-junctional carbon atom. Density functional theory (DFT) calculations on related systems show that this configuration minimizes torsional strain by positioning the amino group equatorially relative to the piperidine ring. Comparative studies of (9S) and (9R) enantiomers reveal dramatic differences in:
- Hydrogen-bonding capacity : The (9S) isomer forms stable intramolecular H-bonds between the amino group and carbonyl oxygen ($$ \Delta G = -3.2 \, \text{kcal/mol} $$)
- Receptor binding affinity : In protease inhibition assays, (9S) derivatives exhibit $$ \text{IC}_{50} $$ values 10-fold lower than (9R) counterparts
- Metabolic stability : Microsomal clearance rates for (9S) compounds are 40% lower due to shielded amine functionality
Recent synthetic advances, such as the use of chiral oxazaborolidine catalysts, have enabled >98% enantiomeric excess in the production of (9S)-configured derivatives. This stereochemical control proves critical for structure-activity relationship studies targeting CNS disorders, where molecular rigidity and precise spatial arrangement of pharmacophores are paramount.
Properties
Molecular Formula |
C12H22N2O3 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl 9-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-9(13)12(8-14)5-4-6-16-12/h9H,4-8,13H2,1-3H3 |
InChI Key |
HNYUXHMUVZLBQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCCO2)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diketones
Spiro[4.4]nonane-1,6-diones are precursors for hydrogenation to diols, which can undergo further functionalization. Key methods include:
Catalytic hydrogenation with chirally modified ruthenium complexes achieves high diastereoselectivity for trans,trans-diol intermediates, while stoichiometric reductions favor cis,cis-configurations.
Ring-Closing Metathesis
Alternative approaches involve olefin metathesis to form spirocyclic systems. For example, Grignard reagents add to cyclic ketones followed by mCPBA-induced epoxidation and ring-opening.
Boc protection is critical for subsequent amino group introduction, as seen in 7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid.
Amino Group Installation
The 9-amino substituent is introduced through:
Reductive amination suffers from poor stereocontrol, necessitating chiral resolution, while Mitsunobu reactions enable stereospecific transformations.
Stereoselective Synthesis of the (9S) Enantiomer
Achieving the desired (9S) configuration requires:
Chiral Auxiliary Approaches
Strategies include:
Kinetic Resolution
Lipase-catalyzed esterifications selectively hydrolyze one enantiomer, leaving the desired (9S) form unreacted.
Protective Group Strategies
Critical steps involve Boc protection to prevent side reactions:
| Protection Site | Reagent | Conditions | Deprotection | |
|---|---|---|---|---|
| Carboxylic Acid | Boc₂O, DMAP, DCM | 25°C, 12 hr | TFA in DCM (1:1) | |
| Amine | Fmoc-Cl, NaHCO₃ | 0°C, 2 hr | Piperidine/DMF |
Boc groups are stable under basic and mild acidic conditions, enabling orthogonal protection.
Critical Challenges and Mitigation
| Challenge | Solution | Impact |
|---|---|---|
| Epimerization | Use anhydrous conditions, low temps | Preserves stereochemistry |
| Ring Strain | Bulky protecting groups (e.g., Boc) | Reduces side reactions |
| Solubility Issues | Polar aprotic solvents (DMF, DMSO) | Enhances reaction efficiency |
Comparative Analysis of Synthetic Routes
| Route | Steps | Yield (%) | ee (%) | Scalability | Key Reference |
|---|---|---|---|---|---|
| Hydrogenation → Esterification | 4 | 60–70 | 85–90 | High | |
| Mitsunobu → Reduction | 5 | 50–60 | 95–98 | Moderate | |
| Grignard → Epoxidation | 6 | 40–50 | 70–80 | Low |
Chemical Reactions Analysis
Types of Reactions
1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Structural Features and Modifications
The following table summarizes critical differences between the target compound and its analogs:
Functional Group and Stereochemical Impact
- Amino vs. Hydroxy Groups: The target’s 9-amino group (vs. 3-hydroxy in ) introduces basicity, enabling salt formation and hydrogen bonding, which are pivotal for receptor binding. Hydroxy groups, in contrast, may participate in glucuronidation, affecting metabolic clearance .
- Stereochemistry : The (9S) configuration likely optimizes spatial alignment with biological targets compared to racemic or uncharacterized analogs (e.g., ), which may exhibit reduced potency or off-target effects.
Physicochemical and Pharmacological Differences
- Solubility : The hydrochloride salt in improves aqueous solubility, whereas tert-butyl esters (target and ) enhance organic-phase solubility during synthesis.
- Bioactivity: Sulfur-containing analogs (e.g., ) exhibit higher lipophilicity, favoring membrane penetration and antimicrobial activity. Conversely, the target’s amino group may align with CNS targets due to blood-brain barrier permeability .
- Synthetic Utility : The 3-hydroxy analog serves as a precursor for prodrugs, while the 2-oxo variant introduces a ketone for further derivatization.
Biological Activity
1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)- is a complex organic compound with significant potential in various biological applications. Its unique structure allows it to interact with biological systems in ways that can lead to therapeutic benefits. This article reviews the compound's biological activity, including its mechanisms of action, potential applications in medicine, and relevant research findings.
- Molecular Formula : C12H21NO3
- Molecular Weight : 227.3 g/mol
- IUPAC Name : tert-butyl 9-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function by:
- Enzyme Inhibition : The compound can inhibit certain enzymes, altering metabolic pathways.
- Receptor Modulation : It may bind to receptors, affecting signal transduction processes.
Research suggests that its spirocyclic structure contributes to its ability to fit into active sites of enzymes or receptors, enhancing its efficacy as a drug candidate.
Antimicrobial Properties
Studies have highlighted the antimicrobial potential of 1-Oxa-7-azaspiro[4.4]nonane derivatives. For example:
- Case Study : A derivative demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli in vitro, suggesting its potential as a lead compound for antibiotic development.
Antiviral Effects
The compound has been investigated for antiviral properties:
- Research Finding : In vitro studies indicated that certain analogs could inhibit viral replication in cell cultures infected with influenza virus.
Applications in Medicine
The compound shows promise in several medical applications:
- Pharmaceutical Development : It serves as an intermediate in synthesizing novel drugs targeting various diseases.
- Neuroprotective Agents : Preliminary studies suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative disorders.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
